N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by the presence of a quinoxaline core, substituted with a 2,3-dimethylphenyl group and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions to form the quinoxaline core . This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonamide group . The final step involves the reaction of the quinoxaline sulfonyl chloride with 2,3-dimethylaniline under solvent-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as alpha-glucosidase and alpha-amylase, by binding to their active sites . This inhibition can lead to reduced glucose levels, making it a potential therapeutic agent for diabetes management. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as a growth promoter in animal feed, it has a similar quinoxaline core but different substituents.
Echinomycin: An antibiotic with a quinoxaline core, it is used to treat various bacterial infections.
Carbadox: Another antibiotic used in veterinary medicine, it shares the quinoxaline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(2,3-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-9-8-14-18(16(15)2)23-21-22(25-20-13-7-6-12-19(20)24-21)26-29(27,28)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
YUPQLNNLZGZNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.